Cas no 2034274-69-4 (N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide)

N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide is a specialized cyclopropane carboxamide derivative featuring furan and pyrazole moieties. Its unique structure combines a cyclopropane ring with heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both furan and pyrazole groups enhances its potential for diverse reactivity and binding interactions, particularly in drug discovery applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, enabling further exploration of structure-activity relationships. Researchers may find it useful in developing novel bioactive molecules due to its balanced lipophilicity and functional group compatibility.
N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide structure
2034274-69-4 structure
Product name:N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide
CAS No:2034274-69-4
MF:C13H15N3O2
MW:245.277102708817
CID:5333016

N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
    • N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropanecarboxamide
    • N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide
    • Inchi: 1S/C13H15N3O2/c17-13(10-4-5-10)14-9-11(12-3-1-8-18-12)16-7-2-6-15-16/h1-3,6-8,10-11H,4-5,9H2,(H,14,17)
    • InChI Key: VQNLOMUATOWJTM-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NCC(C1=CC=CO1)N1C=CC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 307
  • XLogP3: 0.7
  • Topological Polar Surface Area: 60.1

N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-5679-2μmol
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6519-5679-10mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
10mg
$118.5 2023-09-08
Life Chemicals
F6519-5679-20μmol
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6519-5679-100mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
100mg
$372.0 2023-09-08
Life Chemicals
F6519-5679-25mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
25mg
$163.5 2023-09-08
Life Chemicals
F6519-5679-2mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
2mg
$88.5 2023-09-08
Life Chemicals
F6519-5679-10μmol
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6519-5679-75mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
75mg
$312.0 2023-09-08
Life Chemicals
F6519-5679-3mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
3mg
$94.5 2023-09-08
Life Chemicals
F6519-5679-30mg
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
2034274-69-4
30mg
$178.5 2023-09-08

Additional information on N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide

Research Brief on N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide (CAS: 2034274-69-4)

In recent years, the compound N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide (CAS: 2034274-69-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features—a furan ring, a pyrazole moiety, and a cyclopropane carboxamide group—has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide, highlighting its efficient production via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study emphasized the compound's high yield and purity, which are critical for its subsequent biological evaluation. Additionally, the research team identified optimal conditions for scaling up production, addressing a key challenge in transitioning from laboratory-scale synthesis to industrial manufacturing.

Pharmacological investigations have revealed that N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide exhibits potent activity as a modulator of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. In vitro assays demonstrated its ability to inhibit key kinases such as JAK2 and PI3K, with IC50 values in the nanomolar range. These findings suggest its potential as a therapeutic agent for conditions like rheumatoid arthritis and certain cancers. Notably, the compound's selectivity profile minimizes off-target effects, a significant advantage in drug development.

Further preclinical studies have evaluated the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Results indicate favorable oral bioavailability and a half-life conducive to once-daily dosing. However, challenges such as moderate plasma protein binding and hepatic metabolism via CYP3A4 were noted, necessitating further optimization to enhance its drug-like properties. Researchers are currently exploring structural analogs to improve metabolic stability while retaining therapeutic efficacy.

In conclusion, N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylcyclopropanecarboxamide (CAS: 2034274-69-4) represents a promising scaffold for drug discovery, with demonstrated kinase inhibitory activity and manageable pharmacokinetic challenges. Ongoing research aims to advance this compound into clinical trials, leveraging its unique chemical structure and mechanistic insights. The integration of computational modeling and medicinal chemistry approaches is expected to accelerate its development, offering new therapeutic options for complex diseases.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.